N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
Overview
Description
N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide, also known as FBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FBA belongs to the class of hydrazones, which are organic compounds containing a hydrazone functional group (-NHN=).
Mechanism of Action
The mechanism of action of N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis. It also modulates the immune response by suppressing the production of pro-inflammatory cytokines. This compound's antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and physiological effects:
This compound has been found to have low toxicity and is well-tolerated in animal models. It has been shown to have a good pharmacokinetic profile, with a half-life of approximately 2 hours. This compound is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has several advantages for laboratory experiments. It is readily available and can be synthesized using simple chemical reactions. This compound has demonstrated good solubility in organic solvents, making it easy to handle in the laboratory. However, this compound has some limitations, including its low water solubility, which may limit its use in aqueous environments. Additionally, this compound's mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide. One potential area of research is the development of this compound derivatives with improved pharmacokinetic properties. Another area of research is the investigation of this compound's mechanism of action, which could lead to the development of more targeted therapies. Additionally, this compound's potential use in combination with other drugs for the treatment of cancer and other diseases should be explored. Finally, this compound's antimicrobial activity should be further investigated for its potential use in the development of new antibiotics.
Scientific Research Applications
N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in treating cancer, inflammation, and microbial infections. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. This compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-prop-2-enyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-7-14-11(17)12(18)16-15-8-9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,17)(H,16,18)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJGVPOIHYXIEC-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NN=CC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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